1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone
Description
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone is a synthetic dibenzoazepine derivative characterized by a 10,11-dihydro-5H-dibenzo[b,f]azepine core linked to a pyrimidinylsulfanyl-ethanone moiety. The dibenzoazepine scaffold is structurally analogous to tricyclic antidepressants like imipramine (), but the substitution pattern distinguishes it.
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-19(14-25-20-21-12-5-13-22-20)23-17-8-3-1-6-15(17)10-11-16-7-2-4-9-18(16)23/h1-9,12-13H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBCOCQAXFXPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Dibenzoazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzoazepine core. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Introduction of the Pyrimidinylsulfanyl Group: The pyrimidinylsulfanyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of pyrimidine derivatives and thiol compounds under controlled conditions.
Final Coupling Reaction: The final step involves coupling the dibenzoazepine core with the pyrimidinylsulfanyl group to form the target compound. This step may require the use of coupling agents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Pyrimidine derivatives, thiol compounds, organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anticonvulsant.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the central nervous system, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulate Ion Channels: It can modulate ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Modifications
- Imipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine): The dimethylaminopropyl side chain in imipramine enhances norepinephrine reuptake inhibition, a hallmark of tricyclic antidepressants. In contrast, the pyrimidinylsulfanyl-ethanone group in the target compound replaces the amine chain, likely redirecting activity toward alternative targets (e.g., kinases or GPCRs) .
Side-Chain Variations
Triazole vs. Pyrimidine Sulfanyl Groups
- 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone (): Molecular Formula: C₁₈H₁₆N₄OS (336.41 g/mol).
Tetrazole and Aromatic Substitutions
- 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{5-[4-(dimethylamino)phenyl]-2H-tetrazol-2-yl}-1-propanone (): Molecular Formula: C₂₆H₂₆N₆O (438.54 g/mol). The bulky tetrazole and dimethylaminophenyl groups increase steric hindrance, likely reducing membrane permeability but enhancing selectivity for specific receptors .
Amino and Alkylamino Derivatives
- 1-(3-Amino-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(diethylamino)ethan-1-one (): Molecular Formula: C₂₀H₂₅N₃O (324.2 g/mol). The diethylamino group enhances lipophilicity (logP ~3.5 estimated), favoring CNS penetration, while the amino group on the azepine core may confer metabolic instability via hepatic oxidation .
Metabolic and Toxicity Profiles
- Safety Data :
- 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (Imipramine) : Classified as acute oral toxicity (Category 4) and irritant ().
- Target Compound : While direct data is unavailable, the pyrimidinylsulfanyl group may reduce amine-related toxicity (e.g., anticholinergic effects) but introduce sulfur oxidation metabolites .
Structure-Activity Relationship (SAR) Trends
Biological Activity
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(2-pyrimidinylsulfanyl)-1-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19N3OS
- Molecular Weight : 349.45 g/mol
- CAS Number : 337493-99-9
The compound exhibits various biological activities attributed to its structural characteristics. The dibenzoazepine core is known for its interaction with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways.
Biological Activities
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Antitumor Activity
Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines, including HeLa and U87. The compound showed significant selectivity towards cancer cells compared to normal cells, indicating a potential for therapeutic applications in oncology.The compound induced apoptosis in cancer cells, as evidenced by increased early and late apoptotic markers after treatment .Cell Line IC50 (µM) HeLa 93.7 U87 322.8 EUFA30 (Normal) >300 -
SIRT2 Inhibition
The compound has been identified as a selective inhibitor of SIRT2, an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays revealed that it inhibits SIRT2 with an IC50 of 18 µM, showing over 30-fold selectivity against SIRT1 .- Effects on Cellular Processes :
- Induces hyperacetylation of α-tubulin.
- Reduces phosphorylation of pRb, leading to cell cycle arrest at the G2/M phase.
- Effects on Cellular Processes :
-
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially through modulation of oxidative stress pathways. This could be beneficial in treating neurodegenerative diseases where oxidative damage is a key factor .
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of the compound on several cancer cell lines, revealing that it significantly reduced cell viability at concentrations ranging from 1 to 300 µM. The results indicated a preferential toxicity towards malignant cells while sparing normal cells, highlighting its potential as a targeted therapy.
Case Study 2: Mechanistic Insights into SIRT2 Inhibition
Research involving MCF-7 breast cancer cells treated with the compound showed substantial effects on cell proliferation and apoptosis markers. The study concluded that the compound's ability to inhibit SIRT2 plays a crucial role in its anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
